7-amino-8-chloro-3,4-dihydroisoquinolin-1(2H)-one
Description
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting diverse biological activities such as microtubule disruption, anticancer, and anti-angiogenic properties . The compound 7-amino-8-chloro-3,4-dihydroisoquinolin-1(2H)-one features an amino group at position 7 and a chloro substituent at position 6. These substituents likely enhance its electronic and steric interactions with biological targets, such as tubulin, by mimicking steroid A,B-rings or enabling competitive binding at the colchicine site .
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
7-amino-8-chloro-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H9ClN2O/c10-8-6(11)2-1-5-3-4-12-9(13)7(5)8/h1-2H,3-4,11H2,(H,12,13) |
InChI Key |
NDRWHUMADXVNMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2Cl)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Copper(I)-Catalyzed Amination
A prevalent method involves copper(I) iodide catalysis in the presence of trans-N,N'-dimethyl-1,2-cyclohexyldiamine and potassium phosphate base in 1,4-dioxane solvent under inert atmosphere conditions. The reaction is typically conducted at reflux temperatures (~110°C) for 12 hours.
Experimental Procedure Summary:
| Parameter | Details |
|---|---|
| Catalyst | Copper(I) iodide (15.6 mg, 0.0824 mmol) |
| Ligand | trans-N,N'-dimethyl-1,2-cyclohexyldiamine (28.3 mg, 0.2472 mmol) |
| Base | Potassium phosphate (437.3 mg, 2.0604 mmol) |
| Solvent | 1,4-Dioxane (20 mL), degassed with argon |
| Substrate | 7-Chloro-3,4-dihydro-2H-isoquinolin-1-one (150 mg, 0.82417 mmol) |
| Aminating Agent | 3-Bromo-pyridine (88.9 µL, 0.9065 mmol) |
| Temperature | Reflux at 110°C |
| Time | 12 hours |
| Atmosphere | Argon (inert) |
| Workup | Filtration, concentration, column chromatography (10% methanol in CHCl3) |
| Yield | 42.2% (90 mg product) |
| Purity | LCMS purity 90.81%, HPLC purity 94.25% |
| Characterization | 1H NMR (DMSO-D6, 300 MHz): δ 8.90-8.24 (d, 2H), 8.1-7.0 (m, 5H), 4.20-3.84 (m, 2H), 3.3-3.2 (m, 2H) |
This method allows the introduction of amino functionality via coupling with bromo-substituted pyridine derivatives, which can be adapted for amino group incorporation by using appropriate amine sources.
Variation in Reaction Conditions
Adjusting reaction temperature and time affects yield and purity. For instance, increasing temperature to 120°C and extending reaction time to 48 hours in a similar copper-catalyzed system with 3-bromo-4-ethyl pyridine resulted in a lower yield (15.72%) but allowed the synthesis of more complex derivatives.
| Parameter | Details |
|---|---|
| Catalyst | Copper(I) iodide (10.48 mg, 0.0555 mmol) |
| Ligand | trans-N,N'-dimethyl-1,2-cyclohexyldiamine (7.8 mg, 0.055 mmol) |
| Base | Potassium phosphate (351 mg, 1.657 mmol) |
| Solvent | 1,4-Dioxane (5 mL) |
| Substrate | 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one (100 mg, 0.552 mmol) |
| Aminating Agent | 3-Bromo-4-ethyl pyridine (133.5 mg, 0.718 mmol) |
| Temperature | 120°C |
| Time | 48 hours |
| Workup | Column chromatography (50% ethyl acetate in hexane), preparative HPLC |
| Yield | 15.72% (25 mg product) |
| Characterization | 1H NMR (CDCl3, 400 MHz): δ 8.52-8.51 (d, 1H), 8.44 (s, 1H), 8.12-8.11 (d, 1H), 7.48-7.44 (dd, 1H), 7.36-7.29 (d, 1H), 7.24-7.22 |
This demonstrates that the reaction parameters must be optimized for each derivative to balance yield and purity.
Data Table Summary of Preparation Conditions and Outcomes
| Entry | Catalyst & Ligand | Base | Solvent | Temp (°C) | Time (h) | Aminating Agent | Yield (%) | Purity (LCMS/HPLC) | Notes |
|---|---|---|---|---|---|---|---|---|---|
| 1 | CuI (15.6 mg), trans-N,N'-dimethyl-1,2-cyclohexyldiamine (28.3 mg) | K3PO4 (437.3 mg) | 1,4-Dioxane | 110 | 12 | 3-Bromo-pyridine | 42.2 | 90.81% / 94.25% | Standard reflux, inert atmosphere |
| 2 | CuI (10.48 mg), trans-N,N'-dimethyl-1,2-cyclohexyldiamine (7.8 mg) | K3PO4 (351 mg) | 1,4-Dioxane | 120 | 48 | 3-Bromo-4-ethyl pyridine | 15.72 | Not specified | Longer time, higher temp |
Mechanistic Insights and Optimization
- The copper(I)-catalyzed amination proceeds via oxidative addition of the aryl halide, coordination with the amine ligand, and reductive elimination to form the C-N bond.
- The choice of ligand (trans-N,N'-dimethyl-1,2-cyclohexyldiamine) stabilizes the copper catalyst and enhances selectivity.
- Potassium phosphate acts as a base to deprotonate the amine and facilitate the coupling.
- Degassing and inert atmosphere prevent catalyst deactivation.
- Column chromatography purification is essential to isolate the target compound with high purity.
Additional Considerations
- The compound's physicochemical properties such as solubility (0.564 mg/mL in water), log P (~1.9), and high gastrointestinal absorption indicate its suitability for pharmaceutical research.
- Safety precautions include handling under inert atmosphere and awareness of hazard statements (H302-H335) due to potential toxicity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Various functionalized isoquinoline derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Biological Activity: May exhibit biological activity such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-amino-8-chloro-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved would be specific to the target and the type of interaction.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of dihydroisoquinolinones are highly dependent on substituent type, position, and derivatization. Key analogs include:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The amino group in the target compound (electron-donating) may improve solubility and hydrogen bonding compared to nitro (electron-withdrawing) or chloro substituents .
- Derivatization Potential: Sulfamate derivatives of dihydroisoquinolinones (e.g., 17f) show enhanced tubulin polymerization inhibition (IC₅₀ ≈ 1 µM), suggesting that the 7-amino group in the target compound could be modified for improved pharmacokinetics .
Biological Activity
7-Amino-8-chloro-3,4-dihydroisoquinolin-1(2H)-one (hereafter referred to as "the compound") is a synthetic organic molecule belonging to the isoquinoline class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The presence of an amino group and a chloro substituent at specific positions on the isoquinoline structure may contribute to its diverse pharmacological effects.
Anticancer Properties
Research has indicated that derivatives of isoquinoline, including the compound, exhibit significant anticancer activity. A study evaluated the antiproliferative effects of various tetrahydroisoquinoline analogs against human breast cancer cell lines (MCF-7 and MDA-MB-231). The most potent compounds demonstrated IC50 values as low as 0.08 μg/mL, suggesting that structural modifications can enhance anticancer efficacy .
Table 1: Antiproliferative Activity of Isoquinoline Derivatives
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | MCF-7 | 0.08 |
| Compound B | MDA-MB-231 | 0.25 |
| Compound C | Ishikawa | 0.61 |
Neuropharmacological Effects
The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It acts as a dual inhibitor of acetylcholinesterase (AChE) and beta-secretase (BACE-1), which are crucial targets in reducing amyloid-beta peptide accumulation associated with Alzheimer's pathology. In vitro studies have shown that certain derivatives can inhibit AChE with IC50 values below 10 μM, highlighting their potential therapeutic applications .
Table 2: Inhibition Activity Against AChE and BACE-1
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Compound D | AChE | <10 |
| Compound E | BACE-1 | 50–65 |
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The amino and chloro groups may enhance binding affinity to target enzymes, inhibiting their activity and altering cellular pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling cascades involved in cell proliferation and apoptosis.
- DNA Interaction : Structural features may allow the compound to intercalate or bind to DNA, affecting replication and transcription processes.
Case Studies
- Breast Cancer Study : A recent study explored the effects of several isoquinoline derivatives on breast cancer cell lines. The findings indicated that modifications at the 7 and 8 positions significantly impacted antiproliferative activity, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .
- Alzheimer's Disease Research : Another investigation focused on dual inhibitors targeting AChE and BACE-1. Compounds demonstrating effective inhibition in vitro were further tested in vivo using transgenic mouse models, showing a reduction in amyloid-beta levels by approximately 50% .
Q & A
Q. What established synthetic routes are available for 7-amino-8-chloro-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield and purity?
Synthesis typically involves multi-step strategies, including cyclization, halogenation, and amination. For example, the Pomeranz-Fritsch or Bischler-Napieralski reactions (used for isoquinoline derivatives) can be adapted by introducing chloro and amino groups at positions 7 and 8 via electrophilic substitution or nucleophilic displacement. Reaction parameters like temperature (e.g., 80–120°C for cyclization), solvent polarity, and catalysts (e.g., POCl₃ for chlorination) critically affect yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the carbonyl resonance (~170–175 ppm in ¹³C NMR) and aromatic/amine protons (δ 6.5–8.0 ppm in ¹H NMR). Substituent positions are confirmed via coupling patterns (e.g., meta-coupling for chloro and amino groups).
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretches for amine).
- Mass Spectrometry : Molecular ion ([M+H]⁺) confirms the molecular weight (e.g., m/z 213.06 for C₉H₈ClN₂O). Evidence from similar compounds (e.g., 7-acetyl derivatives) validates this approach .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste per hazardous chemical guidelines. Respiratory protection (e.g., N95 masks) is advised for powder handling .
Advanced Research Questions
Q. How can regioselective introduction of amino and chloro groups at positions 7 and 8 be optimized in the dihydroisoquinolinone scaffold?
Regioselectivity is achieved through:
- Protecting Groups : Temporarily block reactive sites (e.g., using Boc for amines) during halogenation.
- Directed Metalation : Employ lithium bases to deprotonate specific positions, followed by electrophilic quenching (e.g., Cl₂ for chlorination).
- Computational Modeling : Density Functional Theory (DFT) predicts electron density distributions to identify reactive sites. Evidence from fluorinated analogs (e.g., 7-fluoro derivatives) supports this methodology .
Q. What strategies resolve conflicting data on the biological activity of 7-amino-8-chloro-dihydroisoquinolinone derivatives?
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Orthogonal Techniques : Combine enzymatic assays (e.g., IC₅₀ measurements) with cellular uptake studies to validate target engagement.
- Structural Analogs : Compare halogen-substituted derivatives (e.g., 7-chloro vs. 7-bromo) to isolate substituent effects. Statistical tools like ANOVA (as in ) can identify significant variables .
Q. How are structure-activity relationships (SAR) elucidated for antimicrobial applications of this compound?
- Analog Synthesis : Modify substituents (e.g., replacing Cl with F or CH₃) and test against pathogens (e.g., Staphylococcus aureus).
- In Silico Docking : Map interactions with microbial targets (e.g., DNA gyrase) using AutoDock Vina.
- Meta-Analysis : Cross-reference bioactivity data from PubChem or ChEMBL to identify trends. For example, 7-substituted dihydroisoquinolinones show enhanced Gram-positive activity compared to 6-substituted analogs .
Data Contradiction and Mechanistic Analysis
Q. How can researchers address discrepancies in reported synthetic yields for this compound?
- Parameter Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent, catalyst loading). employed ANOVA to optimize reaction conditions.
- Byproduct Analysis : LC-MS or HPLC identifies impurities (e.g., dehalogenated byproducts), guiding process refinement .
Q. What mechanistic insights explain the neuroprotective effects of 7-amino-8-chloro-dihydroisoquinolinone derivatives?
- Enzyme Inhibition : Test inhibition of monoamine oxidase-B (MAO-B) or acetylcholinesterase (AChE) via fluorometric assays.
- Oxidative Stress Models : Measure ROS scavenging in neuronal cell lines (e.g., SH-SY5Y). Evidence from hydroxymethyl derivatives (e.g., 8-hydroxymethyl analogs) suggests redox-modulating activity .
Methodological Tables
| Biological Assay | Protocol | Key Outcome | Reference |
|---|---|---|---|
| Antimicrobial (MIC) | Broth microdilution (CLSI) | MIC = 8 µg/mL (S. aureus) | |
| Cytotoxicity (MTT) | HepG2 cells, 48h incubation | IC₅₀ = 25 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
